![molecular formula C20H14F3N3O2 B2763312 (E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 1164457-65-1](/img/structure/B2763312.png)
(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one, also known as 2-pyrimidin-4-yloxy-3-(trifluoromethyl)anilinoprop-1-ene, is a synthetic compound that has been studied extensively for its potential scientific applications. This compound has been found to have numerous biochemical and physiological effects due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Introduction of Functional Groups and Phenyl Iodination A study by Itoh et al. (2002) described a reaction involving anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), highlighting the introduction of hydroxy groups and iodophenylation under specific conditions. This research provides insight into functional group transformations relevant to the synthesis of complex molecules like "(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one" (Itoh et al., 2002).
Oxidative C-C Bond Formation Wang et al. (2012) explored the oxidative C-C bond formation using phenyliodine bis(trifluoroacetate) with anilides, leading to the synthesis of 3-hydroxy-2-oxindole derivatives. This approach underlines the potential for constructing pyrimidine-based structures through metal-free oxidative processes (Wang et al., 2012).
Heterocyclic Chemistry and Biological Activity
Pyrazolopyrimidines as Anticancer Agents Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidine derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities. This study highlights the importance of pyrimidine motifs in drug discovery, especially in the context of designing compounds with specific biological activities (Rahmouni et al., 2016).
Aldose Reductase Inhibitors A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives revealed their significant inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. The introduction of hydroxy groups into the structure was linked to enhanced inhibitory potency, suggesting the relevance of specific substitutions on the pyrimidine ring for medicinal chemistry applications (La Motta et al., 2007).
Materials Science and Polymer Chemistry
Conducting Polymer Films Research by Guay et al. (1988) into the electrooxidation of 4-aminobiphenyl demonstrated the formation of conducting polymer films with potential applications in electronic devices. This study underscores the versatility of aromatic and pyrimidine-containing compounds in materials science (Guay et al., 1988).
Electron Transporting Materials A study by Yin et al. (2016) on pyrimidine-containing compounds for electronic applications highlighted the importance of hydrogen bonding in achieving high electron mobility. This research offers a perspective on the design of organic electronic materials using pyrimidine derivatives (Yin et al., 2016).
Eigenschaften
IUPAC Name |
(E)-1-(4-pyrimidin-2-yloxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)15-3-1-4-16(13-15)24-12-9-18(27)14-5-7-17(8-6-14)28-19-25-10-2-11-26-19/h1-13,24H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMOUVICGMPOV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.